molecular formula C15H20ClNO5S B3384023 2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 519016-62-7

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B3384023
CAS No.: 519016-62-7
M. Wt: 361.8 g/mol
InChI Key: USPKEMCMMCHUTO-UHFFFAOYSA-N
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Description

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.

    Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Chloroacetamido Group Addition: The chloroacetamido group is introduced via an acylation reaction using chloroacetyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its stability and electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study biological processes involving thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Similar structure but with an amino group instead of a chloroacetamido group.

    2-Tert-butyl 4-ethyl 5-(2-bromoacetamido)-3-methylthiophene-2,4-dicarboxylate: Similar structure but with a bromoacetamido group instead of a chloroacetamido group.

Uniqueness

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the chloroacetamido group, which can undergo specific chemical reactions that other similar compounds may not. This makes it particularly useful in applications requiring selective reactivity.

Properties

IUPAC Name

2-O-tert-butyl 4-O-ethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO5S/c1-6-21-13(19)10-8(2)11(14(20)22-15(3,4)5)23-12(10)17-9(18)7-16/h6-7H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPKEMCMMCHUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601120944
Record name 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519016-62-7
Record name 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519016-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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